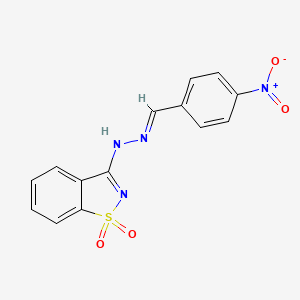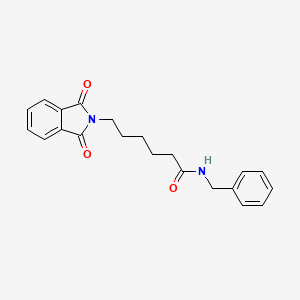
4-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE: is a complex organic compound that combines the structural elements of 4-nitrobenzaldehyde and benzisothiazole
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Nitrobenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon beinhaltet typischerweise die Reaktion von 4-Nitrobenzaldehyd mit 1,1-Dioxido-1,2-benzisothiazol-3-yl-Hydrazin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei ein Katalysator hinzugefügt wird, um die Bildung der Hydrazon-Bindung zu erleichtern.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Nitrobenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um verschiedene funktionelle Gruppen zu bilden.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Das Hydrazon-Molekül kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen mit dem Hydrazon-Molekül reagieren.
Wichtigste gebildete Produkte
Oxidation: Bildung von Nitroderivaten oder Carbonsäuren.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Hydrazonen oder anderen Derivaten, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen Verwendung in der Medikamentenentwicklung und als diagnostisches Werkzeug.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Nitrobenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen und -wegen. Die Nitrogruppe kann Redoxreaktionen eingehen, was zur Bildung reaktiver Sauerstoffspezies (ROS) führt, die Zellschäden auslösen können. Das Hydrazon-Molekül kann kovalente Bindungen mit nukleophilen Stellen in Proteinen oder anderen Biomolekülen bilden, was möglicherweise ihre Funktion verändert.
Wirkmechanismus
The mechanism of action of 4-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of reactive functional groups like the nitro and aldehyde groups. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methoxybenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon
- 4-Brombenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon
- 4-Chlorbenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon
Einzigartigkeit
4-Nitrobenzaldehyd-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon ist aufgrund des Vorhandenseins der Nitrogruppe einzigartig, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung in verschiedenen Bereichen und bietet Möglichkeiten für die Entwicklung neuer Materialien, Medikamente und diagnostischer Werkzeuge.
Eigenschaften
Molekularformel |
C14H10N4O4S |
|---|---|
Molekulargewicht |
330.32 g/mol |
IUPAC-Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H10N4O4S/c19-18(20)11-7-5-10(6-8-11)9-15-16-14-12-3-1-2-4-13(12)23(21,22)17-14/h1-9H,(H,16,17)/b15-9+ |
InChI-Schlüssel |
PKDZQUMXYRFZLN-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)
![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)

![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)


